3-Chloro-6-iso-pentoxybenzoic acid
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Overview
Description
3-Chloro-6-iso-pentoxybenzoic acid is an organic compound with the chemical formula C12H15ClO3. It is characterized by a white to light yellow solid appearance and has a melting point of approximately 100-105°C . This compound is part of the benzoic acid family and contains a chlorine atom and an iso-pentoxy group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-iso-pentoxybenzoic acid typically involves the chlorination of 6-iso-pentoxybenzoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3-position of the benzene ring. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-iso-pentoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The iso-pentoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of 3-amino-6-iso-pentoxybenzoic acid or 3-alkoxy-6-iso-pentoxybenzoic acid.
Oxidation: Formation of 3-chloro-6-iso-pentoxybenzaldehyde or this compound.
Reduction: Formation of 3-chloro-6-iso-pentoxybenzyl alcohol or 3-chloro-6-iso-pentoxybenzaldehyde.
Scientific Research Applications
3-Chloro-6-iso-pentoxybenzoic acid has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-6-iso-pentoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and iso-pentoxy group contribute to its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzoic acid: Lacks the iso-pentoxy group, making it less hydrophobic.
6-Iso-pentoxybenzoic acid: Lacks the chlorine atom, affecting its reactivity and binding properties.
3-Chloro-4-methoxybenzoic acid: Contains a methoxy group instead of an iso-pentoxy group, altering its chemical and physical properties.
Uniqueness
3-Chloro-6-iso-pentoxybenzoic acid is unique due to the presence of both the chlorine atom and the iso-pentoxy group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-chloro-2-(3-methylbutoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-8(2)5-6-16-11-4-3-9(13)7-10(11)12(14)15/h3-4,7-8H,5-6H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIIAFFQSPLBBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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